molecular formula C18H14O3S B1465497 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde CAS No. 1354350-01-8

5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde

Cat. No. B1465497
CAS RN: 1354350-01-8
M. Wt: 310.4 g/mol
InChI Key: BYCUGKUZPNAGNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde, also known as BTPB, is a benzaldehyde derivative that has been extensively studied due to its potential applications in the fields of medicine, pharmacology, and chemistry. BTPB has a unique structure that allows it to be used as an intermediate in the synthesis of a range of compounds with various biological activities.

Scientific Research Applications

5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde has been used in a number of scientific research applications. It has been used in the synthesis of novel compounds with potential pharmacological activities, such as anti-inflammatory, anti-cancer, and anti-microbial activities. Additionally, this compound has been used in the synthesis of new compounds that could be used as inhibitors of enzymes involved in the pathogenesis of various diseases.

Mechanism of Action

The mechanism of action of 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde is not yet fully understood. However, it is believed that the benzaldehyde group of this compound can interact with a range of biological molecules, such as proteins and enzymes, leading to the inhibition of their activity. Additionally, the thiophene group of this compound may be able to interact with the sulfur-containing amino acids of proteins, leading to the disruption of the protein structure.
Biochemical and Physiological Effects
This compound has been found to have a range of biochemical and physiological effects. In vitro studies have demonstrated that this compound is able to inhibit the activity of enzymes involved in the pathogenesis of various diseases, such as cancer and inflammation. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde has a number of advantages and limitations when used in laboratory experiments. One of the major advantages of this compound is that it is relatively easy to synthesize and is relatively inexpensive. Additionally, this compound is stable at room temperature and is not toxic. However, this compound is not soluble in water and can be difficult to work with in aqueous solutions.

Future Directions

There are a number of potential future directions for 5-(1-Benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde research. One potential direction is the development of new compounds based on the this compound structure that could be used as therapeutic agents for the treatment of various diseases. Additionally, further research into the mechanism of action of this compound could lead to the development of novel inhibitors of enzymes involved in the pathogenesis of various diseases. Another potential future direction is the development of new methods for the synthesis of this compound and its derivatives. Finally, further research into the biochemical and physiological effects of this compound could lead to the development of new therapeutic agents.

properties

IUPAC Name

5-(1-benzothiophen-3-yl)-2-(2-oxopropoxy)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14O3S/c1-12(20)10-21-17-7-6-13(8-14(17)9-19)16-11-22-18-5-3-2-4-15(16)18/h2-9,11H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYCUGKUZPNAGNG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)COC1=C(C=C(C=C1)C2=CSC3=CC=CC=C32)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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